Cas no 20884-63-3 (2-(isopropylsulfonyl)benzoic Acid)

2-(isopropylsulfonyl)benzoic Acid 化学的及び物理的性質
名前と識別子
-
- 2-(isopropylsulfonyl)benzoic Acid
- AKOS000179113
- ALBB-009441
- EN300-39254
- 2-(propan-2-ylsulfonyl)benzoic acid
- LS-03086
- DTXSID001279092
- STK505882
- 2-[(1-Methylethyl)sulfonyl]benzoic acid
- 2-(propane-2-sulfonyl)benzoic acid
- 2-propan-2-ylsulfonylbenzoic acid
- SCHEMBL3707076
- 20884-63-3
- MFCD09934659
- Z295402596
- Benzoic acid, 2-[(1-methylethyl)sulfonyl]-
- G31043
-
- MDL: MFCD09934659
- インチ: InChI=1S/C10H12O4S/c1-7(2)15(13,14)9-6-4-3-5-8(9)10(11)12/h3-7H,1-2H3,(H,11,12)
- InChIKey: OCZDZBRGVFNGGU-UHFFFAOYSA-N
- SMILES: CC(C)S(=O)(=O)C1=CC=CC=C1C(=O)O
計算された属性
- 精确分子量: 228.04563003g/mol
- 同位素质量: 228.04563003g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 15
- 回転可能化学結合数: 3
- 複雑さ: 326
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.5
- トポロジー分子極性表面積: 79.8Ų
2-(isopropylsulfonyl)benzoic Acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 040427-500mg |
2-(Isopropylsulfonyl)benzoic acid |
20884-63-3 | 500mg |
2291.0CNY | 2021-07-05 | ||
Enamine | EN300-39254-0.05g |
2-(propane-2-sulfonyl)benzoic acid |
20884-63-3 | 95.0% | 0.05g |
$35.0 | 2025-02-20 | |
Enamine | EN300-39254-0.1g |
2-(propane-2-sulfonyl)benzoic acid |
20884-63-3 | 95.0% | 0.1g |
$52.0 | 2025-02-20 | |
Enamine | EN300-39254-2.5g |
2-(propane-2-sulfonyl)benzoic acid |
20884-63-3 | 95.0% | 2.5g |
$323.0 | 2025-02-20 | |
abcr | AB380878-500 mg |
2-(Propan-2-ylsulfonyl)benzoic acid |
20884-63-3 | 500MG |
€254.60 | 2023-02-03 | ||
Enamine | EN300-39254-10.0g |
2-(propane-2-sulfonyl)benzoic acid |
20884-63-3 | 95.0% | 10.0g |
$1190.0 | 2025-02-20 | |
abcr | AB380878-1g |
2-(Propan-2-ylsulfonyl)benzoic acid; . |
20884-63-3 | 1g |
€317.00 | 2025-02-17 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 040427-500mg |
2-(Isopropylsulfonyl)benzoic acid |
20884-63-3 | 500mg |
2291CNY | 2021-05-07 | ||
Aaron | AR00BHN2-250mg |
2-(Isopropylsulfonyl)benzoic acid |
20884-63-3 | 95% | 250mg |
$129.00 | 2025-01-23 | |
Aaron | AR00BHN2-500mg |
2-(Isopropylsulfonyl)benzoic acid |
20884-63-3 | 95% | 500mg |
$188.00 | 2025-01-23 |
2-(isopropylsulfonyl)benzoic Acid 関連文献
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
-
Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
2-(isopropylsulfonyl)benzoic Acidに関する追加情報
Professional Introduction to 2-(isopropylsulfonyl)benzoic Acid (CAS No. 20884-63-3)
2-(isopropylsulfonyl)benzoic Acid, identified by the Chemical Abstracts Service Number (CAS No.) 20884-63-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of sulfonylbenzoic acids, a subclass known for its versatile applications in medicinal chemistry. The structural motif of 2-(isopropylsulfonyl)benzoic Acid consists of a benzoic acid core substituted with an isopropylsulfonyl group at the para position, which imparts unique physicochemical properties and biological activities. The presence of the sulfonyl group enhances the compound's solubility in polar solvents and its reactivity in various synthetic transformations, making it a valuable intermediate in the synthesis of more complex molecules.
The isopropylsulfonyl moiety in 2-(isopropylsulfonyl)benzoic Acid contributes to its distinct pharmacological profile. Sulfonylbenzoic acids are widely recognized for their role as pharmacophores in drug discovery, particularly in the development of nonsteroidal anti-inflammatory drugs (NSAIDs), diuretics, and anticonvulsants. The isopropyl substituent further modulates the electronic properties of the sulfonyl group, influencing both the compound's metabolic stability and its interaction with biological targets. Recent studies have highlighted the potential of derivatives of 2-(isopropylsulfonyl)benzoic Acid as inhibitors of enzymes involved in inflammatory pathways, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are key players in the production of pro-inflammatory mediators, making them attractive targets for therapeutic intervention.
In addition to its pharmaceutical relevance, 2-(isopropylsulfonyl)benzoic Acid has found applications in materials science and chemical biology. The compound's ability to participate in various organic reactions, such as sulfonylation and esterification, makes it a useful building block for synthesizing more complex organic molecules. Researchers have utilized 2-(isopropylsulfonyl)benzoic Acid as a precursor in the preparation of functionalized benzoic acid derivatives, which exhibit interesting photophysical properties and are being explored for use in optoelectronic devices and sensors. Furthermore, the compound's stability under various reaction conditions has made it a preferred choice for mechanistic studies involving metal-catalyzed reactions and photochemical processes.
The synthesis of 2-(isopropylsulfonyl)benzoic Acid typically involves multi-step organic transformations starting from commercially available aromatic precursors. One common synthetic route involves the sulfonylation of p-toluidine with chlorosulfonic acid followed by esterification with isopropanol. Alternatively, palladium-catalyzed cross-coupling reactions have been employed to introduce the isopropylsulfonyl group with high regioselectivity. Advances in catalytic methods have enabled more efficient and sustainable synthetic pathways, reducing waste generation and improving yield. These developments align with the growing emphasis on green chemistry principles in pharmaceutical manufacturing.
Recent advancements in computational chemistry have further enhanced our understanding of 2-(isopropylsulfonyl)benzoic Acid's reactivity and interactions. Molecular modeling studies have predicted binding modes of this compound with target proteins, providing insights into its potential pharmacological effects. These computational approaches are complemented by experimental investigations using spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and mass spectrometry (MS). Such studies have elucidated the structural features responsible for the compound's biological activity and have guided the design of novel derivatives with improved therapeutic profiles.
The biological activity of 2-(isopropylsulfonyl)benzoic Acid has been extensively studied in vitro and in vivo. Preclinical trials have demonstrated its efficacy as an anti-inflammatory agent by inhibiting COX-2-mediated prostaglandin synthesis. Additionally, research suggests that this compound may exhibit antioxidant properties by scavenging reactive oxygen species (ROS). These findings have prompted further investigation into its potential therapeutic applications for chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The compound's ability to modulate inflammatory pathways without significant side effects makes it an attractive candidate for drug development.
In conclusion,2-(isopropylsulfonyl)benzoic Acid (CAS No. 20884-63-3) is a multifaceted compound with significant implications in pharmaceutical chemistry and materials science. Its unique structural features enable diverse applications ranging from drug discovery to advanced material synthesis. Recent research has uncovered new insights into its biological activity and synthetic utility, paving the way for innovative therapeutic strategies and technological advancements. As our understanding of this compound continues to evolve, it is likely to remain a cornerstone in both academic research and industrial applications.
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